molecular formula C10H10Cl2O B6601278 1-(dichloromethyl)-3,4-dihydro-1H-2-benzopyran CAS No. 83501-49-9

1-(dichloromethyl)-3,4-dihydro-1H-2-benzopyran

Cat. No.: B6601278
CAS No.: 83501-49-9
M. Wt: 217.09 g/mol
InChI Key: DQRMYOUUYRQALY-UHFFFAOYSA-N
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Description

1-(Dichloromethyl)-3,4-dihydro-1H-2-benzopyran is a bicyclic organic compound featuring a benzopyran core substituted with a dichloromethyl group at the 1-position. The 3,4-dihydro modification indicates partial saturation of the pyran ring, reducing aromaticity and altering reactivity compared to fully unsaturated analogs.

Properties

IUPAC Name

1-(dichloromethyl)-3,4-dihydro-1H-isochromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O/c11-10(12)9-8-4-2-1-3-7(8)5-6-13-9/h1-4,9-10H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQRMYOUUYRQALY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=CC=CC=C21)C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(dichloromethyl)-3,4-dihydro-1H-2-benzopyran can be achieved through various methods. One common approach involves the reaction of benzopyran derivatives with dichloromethyl reagents under controlled conditions. For instance, the reaction of 3,4-dihydro-2H-1-benzopyran with dichloromethyl methyl ether in the presence of a Lewis acid catalyst like titanium tetrachloride (TiCl4) can yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Dichloromethyl)-3,4-dihydro-1H-2-benzopyran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.

    Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzopyran aldehydes or acids, while reduction can produce benzopyran methyl derivatives.

Scientific Research Applications

1-(Dichloromethyl)-3,4-dihydro-1H-2-benzopyran has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(dichloromethyl)-3,4-dihydro-1H-2-benzopyran involves its interaction with specific molecular targets and pathways. The dichloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound’s reactivity with cytochrome P-450 enzymes, for example, can result in the inhibition of these enzymes and affect metabolic processes .

Comparison with Similar Compounds

Dichloromethyl-Substituted Aromatic Compounds

Example 1: (Dichloromethyl)benzene

  • Structure : A benzene ring with a dichloromethyl substituent (CAS 98-87-3) .
  • Key Differences: Unlike 1-(dichloromethyl)-3,4-dihydro-1H-2-benzopyran, this compound lacks the fused bicyclic framework, leading to distinct electronic and steric profiles.
  • Reactivity : Dichloromethyl aromatics are intermediates in aziridine synthesis via TDAE-mediated reactions, as seen in ortho-nitro(dichloromethyl)benzene derivatives . The benzopyran analog’s reactivity may differ due to steric hindrance from the fused ring.

Example 2: Halofuranones (e.g., EMX, BMX-3)

  • Structure: Halogenated furanones like EMX (2-chloro-3-(dichloromethyl)-4-oxobutenoic acid) and BMX-3 (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone) feature dichloromethyl groups on oxygen-rich heterocycles .
  • Key Differences: These compounds exhibit higher electrophilicity due to electron-withdrawing carbonyl groups, contrasting with the benzopyran’s ether oxygen.

Benzopyran Derivatives

Example 1: 3,4-Dihydro-6-methyl-2H-1-benzopyran-2-one

  • Structure : A coumarin derivative with a methyl group and a ketone in the pyran ring (CAS 92-47-7) .
  • Key Differences : The lactone group in this compound enhances polarity and hydrogen-bonding capacity compared to the dichloromethyl-substituted benzopyran. Safety data indicate respiratory irritation risks, suggesting similar precautions may apply to handling this compound .

Example 2: 1-(Aminomethyl)-3,4-dihydro-1H-2-benzopyran-6,7-diol hydrochloride

  • Structure: A dihydrobenzopyran with aminomethyl and diol substituents .
  • Key Differences: The hydrophilic diol and charged aminomethyl groups increase water solubility, unlike the dichloromethyl analog.

Dichloromethyl-Substituted Heterocycles

Example: 2-(Dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines

  • Structure : Fused triazine-pyrazole systems with a dichloromethyl group .
  • The triazine core enables DNA intercalation, whereas the benzopyran’s mode of action (if bioactive) remains unexplored .

Structural and Functional Insights

Table 1: Comparative Properties

Compound Core Structure Key Substituents Reactivity/Applications References
This compound Benzopyran Dichloromethyl at C1 Unknown; likely intermediate N/A
(Dichloromethyl)benzene Benzene Dichloromethyl Aziridine precursor
EMX (Halofuranone) Furanone Dichloromethyl, carbonyl Mutagenic/carcinogenic
3,4-Dihydro-6-methyl-2H-1-benzopyran-2-one Coumarin Methyl, ketone Industrial solvent; irritant
2-(Dichloromethyl)pyrazolo-triazine Triazine-pyrazole Dichloromethyl Anticancer agent

Key Observations:

Steric Effects : Ortho-substituted dichloromethyl aromatics (e.g., nitro derivatives) show high trans-diastereoselectivity in aziridine synthesis due to steric hindrance . The benzopyran’s fused ring may impose similar steric constraints.

Electronic Effects: Halofuranones (EMX) exhibit enhanced electrophilicity compared to benzopyrans, influencing toxicity profiles .

Biological Activity

1-(Dichloromethyl)-3,4-dihydro-1H-2-benzopyran is a compound belonging to the benzopyran class, which is recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a unique chemical structure that includes a dichloromethyl group, which enhances its reactivity and biological properties. The compound can be synthesized through various methods, including the reaction of benzopyran derivatives with dichloromethyl reagents under controlled conditions. For example, the synthesis can involve using titanium tetrachloride as a catalyst to yield high-purity products.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

Anticancer Properties

The compound has also been investigated for its anticancer properties. Initial studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of specific biochemical pathways. The dichloromethyl group is believed to interact with nucleophilic sites in cellular targets, potentially leading to cellular damage or death in malignant cells .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This reactivity can lead to the inhibition of critical enzymes involved in metabolic processes, such as cytochrome P-450 enzymes, which are essential for drug metabolism and detoxification .

Case Study 1: Antimicrobial Activity

A study conducted on various bacterial strains demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This finding highlights its potential as a therapeutic agent in treating bacterial infections.

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus32
Escherichia coli32
Pseudomonas aeruginosa64

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with this compound resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity.

Cancer Cell LineIC50 (µM)
MCF-715
HeLa20
A54918

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